4,4-difluoro-2-hydroxy-2-methylbutanoic acid

Synthetic Methodology Chiral Building Blocks Fluorine Chemistry

Strategic chiral building block for lead optimization. Replaces labile terminal methyl with metabolically robust gem-difluoro group to enhance in vivo half-life without major scaffold alteration. Stereoconservative synthesis from citramalic acid ensures high enantiopurity. Essential for chiral fluorinated inhibitor development where stereochemical integrity is critical. For R&D only.

Molecular Formula C5H8F2O3
Molecular Weight 154.11 g/mol
CAS No. 1824425-67-3
Cat. No. B6157654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-difluoro-2-hydroxy-2-methylbutanoic acid
CAS1824425-67-3
Molecular FormulaC5H8F2O3
Molecular Weight154.11 g/mol
Structural Identifiers
SMILESCC(CC(F)F)(C(=O)O)O
InChIInChI=1S/C5H8F2O3/c1-5(10,4(8)9)2-3(6)7/h3,10H,2H2,1H3,(H,8,9)
InChIKeyRKODEFGIEHTHGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluoro-2-hydroxy-2-methylbutanoic Acid (CAS 1824425-67-3): Baseline Characteristics and Procurement Overview


4,4-Difluoro-2-hydroxy-2-methylbutanoic acid (CAS 1824425-67-3) is a synthetic, fluorinated organic compound with the molecular formula C5H8F2O3 and a molecular weight of 154.11 g/mol . It belongs to the class of ω,ω-difluoro-2-hydroxycarboxylic acids and serves as a chiral building block in the synthesis of biologically relevant molecules [1]. Its key structural feature is the terminal gem-difluoro (-CF2H) group, which is a common motif in medicinal chemistry for modulating physicochemical properties .

Why 4,4-Difluoro-2-hydroxy-2-methylbutanoic Acid Cannot Be Simply Substituted: Risks of Generic Replacement in Fluorinated Building Block Procurement


The unique substitution pattern of 4,4-difluoro-2-hydroxy-2-methylbutanoic acid—a gem-difluoro group at the ω-position and a chiral α-hydroxy center—dictates its specific chemical reactivity and downstream properties [1]. Replacing it with a generic hydroxybutyric acid analog or even a differently fluorinated isostere (e.g., CF3- vs. CF2H-substituted) is not chemically equivalent [2]. The gem-difluoro motif is strategically employed to enhance metabolic stability and modulate hydrogen bonding , but its exact impact is position- and scaffold-dependent. Using an alternative without direct comparative data risks altering key parameters such as synthetic yield, enantiomeric purity, or the final compound's biological profile, as evidenced by comparative studies of fluorinated versus non-fluorinated GABA-AT inhibitors [3].

Quantitative Differentiation Evidence for 4,4-Difluoro-2-hydroxy-2-methylbutanoic Acid (CAS 1824425-67-3) Procurement


Synthetic Accessibility: A Validated Enantioselective Route from Citramalic Acid

The compound can be synthesized in a stereoconservative manner from (S)- or (R)-citramalic acid using a hexafluoroacetone protection/activation strategy, providing a direct route to enantiopure material [1]. This contrasts with many alternative gem-difluoro-2-hydroxy acid building blocks, which lack a published, scalable, and stereochemically reliable synthetic procedure. The method provides access to the enantiopure ω,ω-difluoro-2-hydroxycarboxylic acid scaffold, for which no other synthetic entry was described prior to this work [1]. This represents a key differentiator for procurement when chirality is a non-negotiable project requirement.

Synthetic Methodology Chiral Building Blocks Fluorine Chemistry

Predicted Metabolic Stability Advantage of the Terminal gem-Difluoro Motif

Incorporation of a gem-difluoro unit is a well-established strategy to enhance metabolic stability by blocking oxidative metabolism at the substituted carbon . While direct comparative microsomal stability data for 4,4-difluoro-2-hydroxy-2-methylbutanoic acid against its non-fluorinated counterpart (2-hydroxy-2-methylbutanoic acid, CAS 3739-30-8) is not publicly available, the non-fluorinated version is known to be a substrate for various metabolic enzymes, being identified as an abnormal urinary metabolite in humans . The presence of the metabolically labile terminal methyl group in the non-fluorinated analog supports the inference that the gem-difluoro substitution in the target compound confers a significant stability advantage, a principle validated across numerous medicinal chemistry programs .

Drug Metabolism Pharmacokinetics ADME Properties

Fluorination as a Potency Switch: A Case Study in GABA-AT Inhibition

The impact of gem-difluoro substitution on biological activity is illustrated by a comparative study of vigabatrin analogs. A conformationally rigid, non-fluorinated analog (compound 6) inactivated GABA-AT only in the absence of 2-mercaptoethanol [1]. In stark contrast, the corresponding difluoro-substituted analog (compound 14) was a very potent, time-dependent inhibitor, even in the presence of 2-mercaptoethanol [1]. This demonstrates that the introduction of a gem-difluoro group can be the decisive factor in converting an inactive or weakly active compound into a potent inhibitor, likely by altering its electronic profile and binding kinetics. While not a direct comparison for 4,4-difluoro-2-hydroxy-2-methylbutanoic acid, this example provides a strong class-level inference for the value of the difluoro motif in target engagement.

Enzyme Inhibition GABA-AT Neurological Disease

Targeted Application Scenarios for 4,4-Difluoro-2-hydroxy-2-methylbutanoic Acid Based on Evidenced Differentiation


Enantioselective Synthesis of Fluorinated Bioactive Molecules

Procurement is justified when the final product requires a defined stereochemistry. The published stereoconservative synthesis of this compound from (S)- or (R)-citramalic acid provides a high degree of confidence in obtaining enantiopure material [1]. This makes it a preferred starting material for the construction of chiral fluorinated scaffolds in medicinal chemistry, where a mixture of enantiomers would be unacceptable.

Lead Optimization Programs Targeting Improved Metabolic Stability

This compound should be prioritized for use in lead optimization campaigns where a non-fluorinated hydroxy acid building block (e.g., 2-hydroxy-2-methylbutanoic acid) has been identified as a metabolic soft spot [1]. By replacing the labile terminal methyl group with a metabolically robust gem-difluoro group, this compound offers a strategic, one-step replacement to potentially improve in vivo half-life without majorly altering the molecular scaffold .

Design of Novel Enzyme Inhibitors via Fluorine Bioisosterism

In inhibitor design, the incorporation of a gem-difluoro motif can be a critical determinant of potency, as demonstrated in the development of a GABA-AT inhibitor where difluoro substitution transformed an inactive analog into a potent one [1]. This compound provides the gem-difluoro-2-hydroxy acid substructure, which can be incorporated into more complex inhibitors to probe similar electronic and steric effects on target binding and enzyme inactivation kinetics.

Quote Request

Request a Quote for 4,4-difluoro-2-hydroxy-2-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.